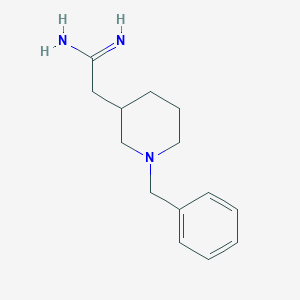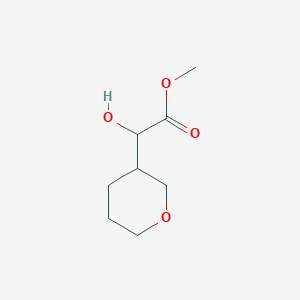
Methyl 2-hydroxy-2-(oxan-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an ester that can easily undergo hydrolysis to form methyl glycolate and 3-hydroxypropanoic acid. It is known for its applications in various fields of research, including analytical chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-2-(oxan-3-yl)acetate can be synthesized through esterification reactions involving the appropriate alcohol and acid derivatives. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the product from the reaction mixture .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-hydroxy-2-(oxan-3-yl)acetate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: The compound can be hydrolyzed using aqueous acid or base to yield methyl glycolate and 3-hydroxypropanoic acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia, resulting in the formation of substituted derivatives.
Major Products: The major products formed from these reactions include methyl glycolate, 3-hydroxypropanoic acid, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-2-(oxan-3-yl)acetate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research involving this compound explores its potential as a precursor for pharmaceutical intermediates and active ingredients.
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Methyl 2-hydroxy-2-(oxan-3-yl)acetate can be compared with other similar compounds such as methyl 2-hydroxy-2-(oxan-2-yl)acetate . While both compounds share similar structural features, their reactivity and applications may differ based on the position of the substituents on the oxan ring . Other similar compounds include various delta-lactones and esters that exhibit comparable chemical properties and reactivity.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C8H14O4 |
|---|---|
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-2-(oxan-3-yl)acetate |
InChI |
InChI=1S/C8H14O4/c1-11-8(10)7(9)6-3-2-4-12-5-6/h6-7,9H,2-5H2,1H3 |
Clave InChI |
XMHIKLUHRGIIBG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1CCCOC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


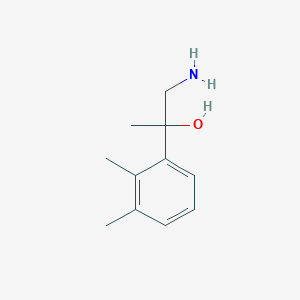

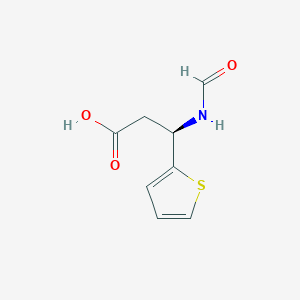
![Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate](/img/structure/B13613727.png)



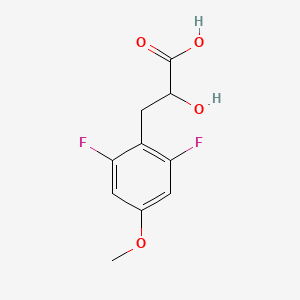
![[2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13613742.png)
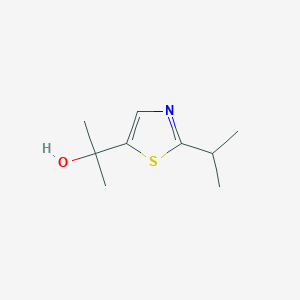
![Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate](/img/structure/B13613749.png)

